molecular formula C4H8F2N2O2S B8218620 N-(3,3-Difluorocyclobutyl)sulfamide

N-(3,3-Difluorocyclobutyl)sulfamide

Cat. No.: B8218620
M. Wt: 186.18 g/mol
InChI Key: FXQHZJPICFSPRB-UHFFFAOYSA-N
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Description

Historical and Contemporary Significance of Sulfonamide Chemistry

The journey of sulfonamides in science is a compelling narrative of discovery and evolution. From their revolutionary introduction as the first class of effective systemic antibacterial agents to their current status as versatile scaffolds in drug discovery, their significance is undisputed. openaccesspub.orgwikipedia.org

Evolution of Sulfonamide Derivatives in Organic Synthesis

The era of sulfonamides began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which was found to be metabolized in the body to the active antibacterial agent, sulfanilamide (B372717). openaccesspub.orgresearchgate.net This breakthrough, which earned Gerhard Domagk a Nobel Prize, ushered in the age of chemotherapy and saved countless lives from bacterial infections before the widespread availability of penicillin. openaccesspub.orgwikipedia.org The initial success spurred the synthesis of thousands of sulfanilamide derivatives, leading to drugs with improved efficacy and broader spectrums of activity. wikipedia.org

Over the decades, the role of sulfonamides has expanded far beyond their antibacterial origins. ajchem-b.com They are now recognized as privileged structures in medicinal chemistry, appearing in drugs with a wide array of biological activities, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. ajchem-b.comresearchgate.net This versatility stems from the sulfonamide group's ability to act as a stable, three-dimensional scaffold that can be readily functionalized, and its capacity to engage in key hydrogen bonding interactions with biological targets. nih.gov Modern synthetic methods continue to evolve, providing more efficient and versatile routes to complex sulfonamide derivatives. ajchem-b.comijarsct.co.inbohrium.com

Fundamental Structural Features and Nomenclature of Sulfamides

The term "sulfonamide" refers to the functional group with the general structure R-S(=O)₂-NR'R'', where a sulfonyl group is attached to an amine. wikipedia.org These compounds are derivatives of sulfonic acids. wikipedia.org A related but distinct class of compounds is the sulfamides , which possess the core structure H₂N−S(=O)₂−NH₂. wikipedia.org N-(3,3-Difluorocyclobutyl)sulfamide is a derivative of this parent sulfamide (B24259) structure.

The key features of the sulfamide functional group include:

A central sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms.

Two nitrogen atoms directly attached to the sulfur atom.

The ability for one or both nitrogen atoms to be substituted with organic groups, leading to a wide variety of derivatives. wikipedia.org

The nomenclature reflects this structure. The parent compound is simply "sulfamide" or "sulfuric diamide". wikipedia.orgnih.gov Substituted derivatives are named by indicating the substituents on the nitrogen atoms. For the title compound, "this compound", the name specifies that a 3,3-difluorocyclobutyl group is attached to one of the nitrogen atoms of the sulfamide core.

Importance of Fluorinated Cyclobutyl Moieties in Molecular Design

The introduction of fluorine into organic molecules is a powerful strategy in modern drug design. acs.org When combined with a conformationally restricted scaffold like a cyclobutyl ring, it offers unique advantages for fine-tuning molecular properties.

Role of Fluorine in Influencing Molecular Conformation and Reactivity

Fluorine is the most electronegative element, and its incorporation into a molecule imparts profound electronic effects. nih.gov The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, which can significantly alter a molecule's physicochemical properties. acs.orgnih.gov

Key influences of fluorination include:

Metabolic Stability : Fluorine is often used to block sites of metabolic oxidation, as the C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450s. This can increase a drug's half-life. acs.org

Lipophilicity and Permeability : Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve absorption. nih.govontosight.ai

pKa Modulation : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting the ionization state of a molecule at physiological pH. acs.org

Conformational Control : Fluorine atoms can influence molecular shape through steric and electronic interactions, such as hyperconjugation and dipole-dipole interactions, guiding the molecule into a specific, biologically active conformation. nih.govnih.govacs.org In the case of a 3,3-difluoro substitution on a cyclobutyl ring, the gem-difluoro group introduces a strong local dipole without adding significant steric bulk, influencing the ring's puckering and the orientation of substituents.

Cyclobutyl Ring as a Conformationally Restricted Scaffold in Synthetic Strategies

Small carbocyclic rings like cyclobutane (B1203170) are valuable scaffolds in medicinal chemistry because they reduce the conformational flexibility of a molecule. By locking a portion of the molecular structure into a more rigid arrangement, chemists can decrease the entropic penalty of binding to a biological target, potentially leading to higher potency. The cyclobutyl ring exists in a puckered, non-planar conformation, and substituents can occupy either axial or equatorial positions. This defined three-dimensional geometry makes it an attractive bioisostere for other groups, such as phenyl rings or alkynes, while offering a different vector space for substituents. The incorporation of the 3,3-difluoro motif further refines this conformational preference, providing a predictable and stable scaffold for building complex molecular architectures.

Scope and Objectives of Academic Research on this compound

The specific compound this compound is a novel chemical entity that combines the features of three distinct structural motifs: a sulfamide core, a cyclobutyl scaffold, and gem-difluoro substitution. Academic research on this molecule is driven by the goal of understanding how these components interact to create unique chemical properties and exploring its potential as a building block for new functional molecules.

The primary objectives of research in this area would include:

Development of Synthetic Routes : Establishing efficient and scalable methods for the synthesis of this compound and its derivatives. This would likely involve the reaction of 3,3-difluorocyclobutylamine with a sulfamoylating agent.

Physicochemical and Structural Characterization : A thorough investigation of the compound's properties, including its solid-state structure via X-ray crystallography, its conformational dynamics in solution using NMR spectroscopy, and its electronic properties through computational modeling.

Exploration as a Synthetic Building Block : Utilizing this compound as a starting material for the synthesis of more complex molecules. The remaining N-H bond on the sulfamide group provides a handle for further functionalization, allowing for its incorporation into larger structures of potential interest in medicinal or materials chemistry.

Investigation of Biological Potential : Given the broad biological activities of sulfonamides and the favorable properties imparted by fluorination, a key objective would be to screen this compound and its derivatives for potential therapeutic applications. ajchem-b.comresearchgate.net Its unique combination of a hydrogen bond donor/acceptor group (sulfamide) and a metabolically stable, conformationally defined lipophilic moiety (difluorocyclobutyl) makes it an intriguing candidate for fragment-based drug discovery.

Data Tables

Table 1: Properties of Constituent Functional Groups

Functional Group Key Features Role in this compound
Sulfamide H₂N-S(=O)₂-NH-R Provides a polar, rigid anchor with hydrogen bond donor and acceptor capabilities. wikipedia.orgnih.gov
gem-Difluoro -CF₂- Increases metabolic stability, modulates lipophilicity and pKa, and influences local conformation. acs.orgnih.gov

| Cyclobutyl Ring | Four-membered carbocycle | Acts as a conformationally restricted, three-dimensional scaffold. |

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula Key Role/Mention
This compound C₄H₈F₂N₂O₂S Title compound of the article
Prontosil C₁₂H₁₃N₅O₂S Historical precursor to sulfanilamide. openaccesspub.org
Sulfanilamide C₆H₈N₂O₂S The first active sulfonamide antibacterial agent. openaccesspub.org
Sulfamide H₄N₂O₂S The parent compound of this compound. wikipedia.org

Identification of Current Research Gaps and Synthetic Challenges

The synthesis of any new molecule presents a unique set of challenges, and this compound is no exception. The primary research gap is the absence of a reported synthesis for this specific molecule, necessitating a speculative approach based on established chemical principles. The challenges can be dissected into two main areas: the formation of the key precursor, 3,3-difluorocyclobutylamine, and its subsequent coupling with a sulfamoylating agent.

The synthesis of substituted 3,3-difluorocyclobutanes often begins with the commercially available 3,3-difluorocyclobutanone. acs.org However, converting this ketone to the corresponding amine is not trivial. Standard reductive amination procedures may be complicated by the electron-withdrawing nature of the fluorine atoms, which can influence the reactivity of the adjacent carbonyl group and the stability of intermediates. An alternative pathway could involve the conversion of 3,3-difluorocyclobutanol (B1322468) to an azide (B81097), followed by reduction, but each step presents its own optimization challenges. acs.orgresearchgate.net

Once 3,3-difluorocyclobutylamine is obtained, the subsequent sulfamoylation step to form the final product presents further hurdles. The classical method for forming sulfamides involves the reaction of an amine with sulfamoyl chloride. However, the nucleophilicity of the amine can be significantly attenuated by the fluorine atoms on the cyclobutyl ring, potentially leading to low reactivity and requiring harsh reaction conditions that may not be compatible with other functional groups. tandfonline.com Alternative modern methods, such as those employing pre-activated sulfamoylating agents or catalytic approaches, may offer a more viable route, but their efficacy with a sterically demanding and electronically modified amine like 3,3-difluorocyclobutylamine remains unexplored. organic-chemistry.orgorganic-chemistry.org

Table 1: Hypothetical Synthetic Routes to this compound

Route Starting Material Key Intermediates Final Step Reagent Potential Challenges
1 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutanone Oxime -> 3,3-Difluorocyclobutylamine Sulfamoyl chloride Low yield in reduction step; low nucleophilicity of the amine in the final step.
2 3,3-Difluorocyclobutanol 3,3-Difluorocyclobutyl Azide -> 3,3-Difluorocyclobutylamine Sulfuryl chloride and Ammonia Handling of hazardous azide intermediates; multi-step process.
3 3,3-Difluorocyclobutanone 3,3-Difluorocyclobutylamine (via direct reductive amination) N-Boc-sulfamoyl chloride followed by deprotection Catalyst inhibition by fluorine atoms; competing side reactions.

Exploration of Potential for Novel Chemical Transformations and Applications in Organic Synthesis

The successful synthesis of this compound would not be an end in itself, but rather the beginning of a rich field of investigation into its subsequent reactivity and application. The molecule is primed for a variety of chemical transformations, positioning it as a versatile building block for organic synthesis.

The primary sulfamide moiety (-SO₂NH₂) is a key handle for diversification. The two N-H bonds are available for selective functionalization, such as N-alkylation or N-arylation, using modern cross-coupling methodologies like the Buchwald-Hartwig amination. thieme-connect.com This would allow for the rapid generation of a library of N-substituted derivatives, each with potentially unique biological activities or material properties. Furthermore, recent advances have demonstrated that the sulfonamide group can act as a directing group to facilitate C-H activation and functionalization at other sites on the molecule, a strategy that could potentially be applied to the cyclobutane ring. thieme-connect.com

Table 2: Potential N-Functionalization Reactions of this compound

Reaction Type Example Reagents Product Class Potential Utility
N-Arylation Aryl Halide, Palladium Catalyst, Ligand, Base N-Aryl-N'-(3,3-difluorocyclobutyl)sulfamide Access to complex scaffolds, tuning electronic properties.
N-Alkylation Alkyl Halide, Base N-Alkyl-N'-(3,3-difluorocyclobutyl)sulfamide Modulation of solubility and lipophilicity.
N-Acylation Acyl Chloride, Base N-Acyl-N'-(3,3-difluorocyclobutyl)sulfamide Introduction of new pharmacophores.
Reductive Deamination Aldehyde, NHC Catalyst 3,3-Difluorocyclobutylsulfinate Salt Intermediate for further diverse functionalization. chemrxiv.org

The primary application envisioned for this compound is as a novel building block in medicinal chemistry. The 3,3-difluorocyclobutyl group is a proven asset in drug design, often used to replace metabolically labile groups like isopropyl or carbonyl functionalities, thereby enhancing the pharmacokinetic profile of a drug candidate. acs.org The combination of this fluorinated motif with the hydrogen-bonding capabilities and structural role of the sulfamide group could lead to the discovery of new lead compounds with improved potency and drug-like properties. The introduction of this moiety is predicted to significantly alter key physicochemical parameters relevant to a molecule's biological activity.

Table 3: Predicted Physicochemical Property Modulation

Compound Structure Predicted LogP (cLogP) Predicted pKa (Acidic) Rationale for Change
Benzenesulfonamide Ph-SO₂NH₂ 0.45 ~10.0 Baseline aromatic sulfonamide.
Hypothetical Analogue (C₄H₅F₂)-SO₂NH₂ ~1.10 ~9.5 The difluorocyclobutyl group increases lipophilicity over the phenyl ring while the electron-withdrawing fluorine atoms slightly increase the acidity of the N-H protons.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoro-3-(sulfamoylamino)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2N2O2S/c5-4(6)1-3(2-4)8-11(7,9)10/h3,8H,1-2H2,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQHZJPICFSPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 3,3 Difluorocyclobutyl Sulfamide and Its Analogues

Direct Synthesis and Derivatization of the Sulfonamide Functional Group

The formation of the S-N bond is the cornerstone of sulfonamide synthesis. Various methods have been developed, ranging from classical approaches to modern catalytic systems, to achieve this transformation with high efficiency and functional group tolerance. thieme-connect.com

Amidation Reactions from Sulfonyl Chlorides and Amines

The most traditional and widely employed method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.com This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

In the context of N-(3,3-Difluorocyclobutyl)sulfamide, this would involve the reaction of 3,3-difluorocyclobutylamine with a suitable sulfonyl chloride or, more commonly, reacting sulfamide (B24259) (H₂NSO₂NH₂) or a protected version with a 3,3-difluorocyclobutyl halide or other electrophilic partner. A more direct route involves reacting 3,3-difluorocyclobutylamine with sulfuryl chloride to form N-(3,3-difluorocyclobutyl)sulfamoyl chloride, which can then be reacted with an amine.

Due to the high reactivity of sulfonyl chlorides, these reactions can sometimes be compromised by side reactions like hydrolysis or non-selective sulfonylation. chemrxiv.org As an alternative, sulfonyl fluorides have emerged as more stable surrogates for sulfonyl chlorides. chemrxiv.orgnih.gov A catalytic method using 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives has been developed for the efficient amidation of sulfonyl fluorides, providing excellent yields even with sterically hindered substrates. chemrxiv.orgnih.gov

Reagent TypeReactivityAdvantagesChallenges
Sulfonyl Chlorides HighReadily available, cost-effectiveProne to hydrolysis, potential for side reactions
Sulfonyl Fluorides ModerateMore stable than chlorides, less prone to side reactionsMay require activation (e.g., catalysis) for efficient reaction

Chemo- and Regioselective N-Sulfonylation Protocols

Achieving chemo- and regioselectivity is crucial when dealing with complex molecules containing multiple nucleophilic sites. N-sulfonylation protocols are designed to selectively target the desired amine functionality. For a molecule like 3,3-difluorocyclobutylamine, which possesses a single primary amine, regioselectivity is inherent. However, in the synthesis of more complex analogues with multiple amine groups or other nucleophilic centers, selective sulfonylation becomes critical.

Strategies to achieve this selectivity often involve controlling reaction conditions such as temperature, solvent, and the nature of the base used. In some cases, sulfonyl chlorides themselves can act as reagents for both sulfonylation and other transformations in a one-pot procedure, highlighting the importance of controlling their reactivity to achieve the desired selective outcome. rsc.org

Metal-Catalyzed Sulfonamidation Strategies (e.g., Palladium-Catalyzed Cross-Coupling, Hydrosulfonamidation)

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions for forming C-N and S-N bonds. Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for constructing sulfonamides. A mechanochemical method under palladium-catalyzed conditions has been reported for the three-component coupling of aryl bromides or carboxylic acids with primary or secondary amines and a sulfur dioxide source (K₂S₂O₅). thieme-connect.com This approach allows for the efficient assembly of sulfonamides from readily available starting materials.

These strategies provide alternative pathways to sulfonamides that may be inaccessible through traditional methods and often proceed with high functional group tolerance and efficiency.

Alternative Sulfonamide Formation Pathways (e.g., from Sulfur Dioxide, Sulfamic Acid)

To circumvent the use of reactive sulfonyl halides, alternative sulfur-based reagents have been explored.

From Sulfur Dioxide: Sulfur dioxide and its surrogates, such as potassium metabisulfite (B1197395) (K₂S₂O₅) and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), are effective reagents for introducing the sulfonyl group. thieme-connect.com These methods are valued for their high compatibility with various functional groups. For example, a metal-free, three-component reaction using arenediazonium tetrafluoroborates, sodium metabisulfite, and sodium azide (B81097) provides a rapid route to primary sulfonamides. thieme-connect.com

From Sulfamic Acid: Sulfamic acid (H₃NSO₃) and its salts serve as versatile precursors for sulfamides and sulfamate (B1201201) esters. nih.govresearchgate.net One approach involves the activation of sulfamic acid salts with triphenylphosphine (B44618) ditriflate, followed by trapping with a nucleophile. nih.gov This method can be used to furnish unsymmetrically substituted sulfamides. nih.gov The reactivity of sulfamic acid is often enhanced by the use of organic base activators, which are thought to form a more reactive donor-acceptor complex by weakening the S-N bond. researchgate.net

Construction of the 3,3-Difluorocyclobutyl Moiety

The 3,3-difluorocyclobutyl group is a key structural component. Its synthesis requires specialized fluorination and ring construction or modification techniques.

Synthetic Routes to 3,3-Difluorocyclobutylamine Precursors

The primary precursor for the title compound is 3,3-difluorocyclobutylamine, typically used as its hydrochloride salt. nih.govchemicalbook.com A common and scalable synthetic route starts from the commercially available 3-oxocyclobutanecarboxylic acid. google.comresearchgate.net

A patented synthetic pathway involves the following key transformations google.com:

Esterification: 3-Oxocyclobutanecarboxylic acid is converted to its methyl ester. google.com

Fluorination: The keto-ester is subjected to fluorination to introduce the gem-difluoro group, yielding a difluorinated compound. google.com

Oximation and Rearrangement: The fluorinated intermediate reacts with hydroxylamine. The resulting product undergoes a rearrangement reaction, facilitated by a sulfonyl chloride and a base, to yield 3,3-difluorocyclobutylamine. google.com

Salt Formation: The final amine is treated with hydrochloric acid to form the stable 3,3-difluorocyclobutylamine hydrochloride salt. google.com

This method is advantageous as it avoids the use of hazardous azide reagents and is suitable for large-scale industrial production due to its simple process and readily available starting materials. google.com

StepStarting MaterialKey ReagentsProductPurpose
1 3-Oxocyclobutanecarboxylic acidMethanol, Acid catalystMethyl 3-oxocyclobutanecarboxylateProtection of carboxylic acid
2 Methyl 3-oxocyclobutanecarboxylateFluorinating agentFluorinated keto-esterIntroduction of fluorine atoms
3 Fluorinated intermediateHydroxylamine, Sulfonyl chloride, Base3,3-DifluorocyclobutylamineFormation of the amine via rearrangement
4 3,3-DifluorocyclobutylamineHydrochloric Acid (HCl)3,3-Difluorocyclobutylamine hydrochlorideStabilization and purification of the final product

Fluorination Techniques for Cyclobutyl Systems (e.g., DAST-mediated processes)

The introduction of fluorine atoms onto a cyclobutane (B1203170) ring is a critical step in the synthesis of this compound. Deoxyfluorination of corresponding hydroxylated precursors is a common and effective method. nih.gov Diethylaminosulfur trifluoride (DAST) is a widely utilized reagent for this transformation due to its commercial availability and versatility in converting alcohols to fluorides. nih.govsigmaaldrich.com

The DAST-mediated fluorination of alcohols typically proceeds through an S(_N)2 mechanism, which results in an inversion of stereochemistry at the reaction center. nih.gov However, the stereochemical outcome can be influenced by neighboring group participation. For instance, the presence of a nearby nitrogen atom can lead to a double inversion, resulting in the retention of the original stereochemistry. nih.gov While DAST is effective, it is known to sometimes decompose under reaction conditions. nih.gov Despite this, these reactions are often clean, yielding the desired fluorinated product with high stereospecificity. nih.gov

Alternative fluorinating agents and methods have also been explored. For example, the Ishikawa reagent and other sulfur-based fluorinating reagents have shown comparable reactivity to DAST in certain systems. acs.org

Strategies for Stereoselective Cyclobutyl Ring Formation

The construction of the cyclobutane core with specific stereochemistry is a significant synthetic challenge. Several strategies have been developed to achieve high levels of stereocontrol.

[2+2] Cycloaddition: This is a primary method for forming cyclobutane rings. mdpi.com The reaction of two different alkenes, known as heterodimerization, can be challenging in terms of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov However, recent advancements in photocatalysis, organocatalysis, and Lewis acid catalysis have improved the efficiency and selectivity of these reactions. nih.gov

Ring Contraction: The conversion of pyrrolidines to cyclobutanes offers a less common but effective stereospecific route. nih.govacs.org This method involves a nitrogen extrusion process from a 1,1-diazene intermediate, which is generated from the pyrrolidine. The reaction proceeds through a 1,4-biradical that undergoes rapid C-C bond formation to yield the cyclobutane with retention of stereochemistry. acs.org

Ring Expansion: The expansion of cyclopropyl (B3062369) rings can also lead to the formation of cyclobutanes. A strategy involving a rhodium(II)-catalyzed cyclopropanation followed by a silver(I)-catalyzed regioselective and stereospecific ring expansion has been successfully employed. nih.gov

These methods provide access to multisubstituted cyclobutanes with multiple contiguous stereocenters, which are crucial for developing structurally diverse analogs. nih.govnih.gov

Integrated Synthesis of this compound Scaffolds

The assembly of the complete this compound scaffold requires the integration of cyclobutane formation, fluorination, and sulfamide installation into a cohesive synthetic sequence.

Convergent and Divergent Synthetic Approaches

Both convergent and divergent strategies can be applied to the synthesis of this compound and its analogs.

Divergent Synthesis: A divergent strategy starts from a common intermediate that is then elaborated into a variety of analogs. wikipedia.org For example, a pre-formed N-(cyclobutyl)sulfamide could be fluorinated, or a 3,3-difluorocyclobutylamine core could be reacted with a library of sulfamoyl chlorides to generate a diverse set of final compounds. wikipedia.org This approach is particularly useful for structure-activity relationship (SAR) studies.

One-Pot Reaction Sequences and Tandem Processes

One-pot reactions and tandem processes offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times by combining multiple synthetic steps into a single operation. researchgate.net

For the synthesis of the sulfamide moiety, several one-pot methods have been developed. A mild and efficient one-pot method for synthesizing sulfonamides from amine-derived sulfonate salts using cyanuric chloride has been reported. organic-chemistry.org This method proceeds via an S(_N)Ar mechanism, where a sulfonyl chloride intermediate is formed in situ and then reacts with an amine to yield the sulfonamide. organic-chemistry.org Another approach involves the palladium-catalyzed sulfination of aryl iodides with a sulfur dioxide surrogate, followed by reaction with an amine and sodium hypochlorite (B82951) to produce sulfonamides in a one-pot process. organic-chemistry.org

Tandem reactions, where a sequence of reactions occurs without the isolation of intermediates, can also be envisioned. For example, a tandem process could involve the formation of the cyclobutane ring followed immediately by fluorination.

Microwave-Assisted and Scalable Synthesis Methods

Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields in organic synthesis. biotage.co.jpbiotage.co.jp

Microwave-Assisted Sulfamide Synthesis: Microwave heating has been shown to facilitate the synthesis of sulfamides, including unsymmetrical ones. biotage.co.jpbiotage.co.jp A one-pot reaction involving the formation of an N-(tert-butoxycarbonyl) sulfamoyl chloride intermediate, followed by reaction with an amine under microwave irradiation, significantly reduces reaction times and increases product yields. biotage.co.jpbiotage.co.jp Microwave irradiation can also be used for the deprotection of Boc-sulfamides. biotage.co.jpbiotage.co.jp

Scalable Synthesis: The development of scalable synthetic routes is crucial for the production of larger quantities of this compound for further studies. One-pot procedures and microwave-assisted reactions are often amenable to scaling up. nih.gov For instance, the synthesis of 3-difluoromethyl benzoxazole-2-thiones has been shown to be easily scalable. nih.gov Careful optimization of reaction conditions, including solvent, temperature, and catalyst loading, is necessary to ensure efficiency and safety on a larger scale.

Synthesis of Structurally Diverse this compound Analogues

The synthesis of structurally diverse analogs is essential for exploring the SAR of this compound. This can be achieved by modifying the cyclobutane ring, the sulfamide linkage, and any appended aryl or alkyl groups.

Diversity-oriented synthesis (DOS) is a strategy that aims to rapidly generate libraries of structurally diverse molecules. wikipedia.org This can be achieved by employing a common starting material and subjecting it to a variety of reaction conditions and reagents. For example, a functionalized cyclobutane intermediate could be subjected to a range of coupling reactions to introduce different substituents.

The synthesis of novel 3'-N-tert-butylsulfonyl analogues of docetaxel (B913) demonstrates an approach to creating diversity in sulfonyl-containing compounds. nih.gov Similarly, new sulfonamide derivatives of 1,2,4-triazole-3-thiol have been synthesized, showcasing the generation of diverse heterocyclic sulfonamides. pensoft.net

Below is a table summarizing various synthetic approaches that can be adapted for the synthesis of this compound and its analogs.

Synthetic Step Methodology Key Features References
Fluorination DAST-mediated deoxyfluorinationWidely used, can proceed with inversion or retention of stereochemistry. nih.gov, nih.gov
Cyclobutane Formation [2+2] CycloadditionCatalytic methods improve selectivity. mdpi.com, nih.gov
Cyclobutane Formation Pyrrolidine Ring ContractionStereospecific, proceeds via a 1,4-biradical intermediate. nih.gov, acs.org
Sulfamide Synthesis One-pot from sulfonate saltsMild conditions, uses cyanuric chloride. organic-chemistry.org
Sulfamide Synthesis Microwave-assistedReduced reaction times, improved yields. biotage.co.jp, biotage.co.jp
Analog Synthesis Diversity-Oriented SynthesisRapid generation of molecular libraries. wikipedia.org

Incorporation of Heterocyclic Systems (e.g., Pyrazoles, Imidazoles, Triazoles, Pyrrolopyridones)

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. Various methods have been developed for the synthesis of sulfonamide derivatives featuring pyrazole, imidazole (B134444), triazole, and pyrrolopyridone moieties.

Pyrazoles: A prevalent method for synthesizing pyrazole-sulfonamide conjugates involves the reaction of a sulfonyl chloride with an amine-substituted pyrazole. organic-chemistry.org Another powerful technique is the 1,3-dipolar cycloaddition of nitrilimines with aza-aurones to form intermediate spiropyrazolines, which can then be converted to 5-(2-aminobenzoyl)-3,4-diaryl-1-phenylpyrazoles. organic-chemistry.org These intermediates can subsequently be reacted with a sulfonyl chloride, such as tosyl chloride, in the presence of a base like pyridine (B92270) to yield the desired pyrazole-bearing sulfonamide. organic-chemistry.org Additionally, difluoromethyl-substituted pyrazoles can be synthesized via [3+2] cycloaddition reactions, offering a route to fluorinated analogues. ucl.ac.ukmdpi.com

Imidazoles: The synthesis of imidazole-bearing sulfonamides can be achieved through several routes. One common approach involves the reaction of an amine, such as 3-aminobenzenesulfonamide, with an α-haloketone to form an intermediate that can be cyclized to an imidazole ring. nih.gov The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), represents a versatile [3+2] cycloaddition method to generate 1,4,5-trisubstituted imidazoles that can be further functionalized. nih.gov Another strategy is to first prepare an ester of imidazole, for example, by reacting imidazole with ethyl chloroacetate, and then amidate this ester with a suitable amine to form the final product. nih.gov

Triazoles: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is a highly efficient method for synthesizing 1,2,3-triazole-sulfonamide hybrids. nih.gov This reaction involves the coupling of a sulfonyl azide with a terminal alkyne or, conversely, an alkyne-bearing sulfonamide with an aryl azide. nih.govnih.gov For instance, N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide can be reacted with various aryl azides in the presence of a copper(I) catalyst to produce a library of triazole-containing sulfonamides. nih.gov These methods provide a reliable pathway to combine the sulfonamide scaffold with the 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) heterocyclic systems. ijarsct.co.in

Pyrrolopyridones: A novel series of pyrrolo[2,3-d]pyrimidines (a class of pyrrolopyridones) bearing sulfonamide moieties has been synthesized. nih.gov The synthesis of these complex heterocycles often involves multi-step sequences. For example, condensation of 6-(4-(thiomorpholinosulfonyl)phenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be achieved by reacting the key intermediate aniline (B41778) LASSBio-1448 with pyridine 2,3-dicarboxylic anhydride.

Table 1: Synthesis of Heterocycle-Containing Sulfonamide Analogues
HeterocycleSynthetic MethodKey ReagentsBase/CatalystRef
Pyrazole Reaction of aminobenzoylpyrazole with sulfonyl chloride5-(2-aminobenzoyl)-3,4-diaryl-1-phenylpyrazoles, Tosyl chloridePyridine organic-chemistry.org
Imidazole Cyclization and sulfonylation3-aminobenzenesulfonamide, α-haloketoneNot specified nih.gov
1,2,3-Triazole Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide, Aryl azidesCu(I) nih.gov
Pyrrolopyridone Condensation4-(Thiomorpholinosulfonyl)phenyl aniline, Pyridine 2,3-dicarboxylic anhydrideHeat

Spirocyclic and Bridged Ring System Construction

To access more complex and three-dimensional chemical structures, methodologies for constructing spirocyclic and bridged ring systems can be applied to the this compound scaffold.

Spirocyclic Systems: The synthesis of spirocyclic structures often utilizes cycloaddition reactions. A [3+2] cycloaddition of indanone-derived nitrones with alkynes under mild conditions is a facile method for creating spirocyclic indenyl isoxazolines. The exploration of bis-spirocyclic frameworks, which are present in many natural products, can be achieved through concise approaches starting from readily available reagents and employing robust chemical transformations like cycloadditions. These strategies provide a pathway to novel, Fsp³-rich compound libraries with significant three-dimensional character.

Bridged Ring Systems: Fluorine-containing bridged bicyclic compounds can be synthesized through various strategies, including atom transfer radical addition (ATRA) processes. For example, difluoroalkyl radicals can be generated and engaged in ATRA processes to construct these complex bridged systems. Such methods are valuable for creating bioisosteric replacements for common chemical functionalities, potentially improving the balance between water solubility and lipophilicity.

Table 2: Methodologies for Complex Ring System Construction
Ring SystemSynthetic StrategyKey TransformationTypical ReagentsRef
Spirocyclic [3+2] CycloadditionNitrone-alkyne cycloadditionIndanone-derived nitrones, Alkynes
Bridged Bicyclic Radical AdditionAtom Transfer Radical Addition (ATRA)Difluoroalkyl halides, Alkenes

Synthesis of Isotope-Labeled Derivatives (e.g., Deuterated Analogues)

Isotope-labeled compounds, particularly those containing stable isotopes like deuterium (B1214612) (²H), ¹³C, ¹⁵N, or ¹⁸O, are indispensable tools in drug discovery and development. They serve as internal standards for quantitative analysis by mass spectrometry and are used in studies of metabolism and pharmacokinetics.

Deuterated Analogues: The synthesis of deuterium-labeled sulfonamides can be achieved through various methods. One approach is to use a deuterated starting material. For example, deuterated n-octylamine can be synthesized by the reduction of deuterated n-octanamide using a reducing agent like lithium aluminum hydride (LiAlH₄). Another strategy involves H/D exchange reactions on a suitable precursor. For short-chain perfluoroalkane sulfonamide derivatives, native and deuterium-labeled standards have been synthesized to aid in environmental and toxicological analysis. nih.gov

¹⁸O-Labeled Analogues: A late-stage ¹⁸O labeling of primary sulfonamides has been developed using a degradation-reconstruction pathway. In this method, the unlabeled sulfonamide is deaminated to form a sulfinate intermediate. This intermediate is then isotopically enriched using H₂¹⁸O, followed by reconstruction of the sulfonamide group using a nitrogen source like ¹⁵NH₃(aq). This approach allows for high isotopic enrichment (e.g., M+5) at a late stage in the synthetic sequence, which is highly valuable for complex molecules.

Table 3: Synthesis of Isotope-Labeled Sulfonamide Derivatives
IsotopeLabeling StrategyKey StepReagentsRef
Deuterium (²H) Reduction of deuterated precursorAmide reductionDeuterated n-octanamide, LiAlH₄
Oxygen-18 (¹⁸O) Degradation-ReconstructionIsotopic enrichment of sulfinate intermediateH₂¹⁸O, ¹⁵NH₃(aq)

Introduction of Pinacolone (B1678379) Fragments and Other Complex Moieties

The introduction of unique structural fragments, such as pinacolone, can lead to novel derivatives with potentially improved properties.

Pinacolone Fragments: A series of novel sulfonamide derivatives has been synthesized by incorporating a pinacolone fragment. The synthetic route involves the sulfonation of pinacolone using a sulfur trioxide-dioxane adduct, followed by neutralization to form a potassium sulfonate intermediate. This intermediate is then chlorinated with a reagent like oxalyl chloride to produce the corresponding sulfonyl chloride. Finally, the target pinacolone sulfonamide derivatives are obtained through an amidation reaction between the sulfonyl chloride and various primary or secondary amines. This modular approach allows for the creation of a diverse library of compounds.

Table 4: Synthesis of Pinacolone-Containing Sulfonamides
StepTransformationReagentsProductRef
1SulfonationPinacolone, Sulfur trioxide-dioxane adductPotassium pinacolone sulfonate
2ChlorinationPotassium pinacolone sulfonate, Oxalyl chloridePinacolone sulfonyl chloride
3AmidationPinacolone sulfonyl chloride, Amine (R-NH₂)Pinacolone sulfonamide derivative

Comprehensive Chemical Reactivity and Transformation Studies of N 3,3 Difluorocyclobutyl Sulfamide

Reaction Mechanisms Involving the Sulfamide (B24259) Linkage

The sulfamide group, R-NH-SO₂-NH-R', is a robust functional group, yet it can participate in a variety of chemical transformations through activation of either the nitrogen or sulfur centers.

Nucleophilic and Electrophilic Activation of the Sulfonamide Group

The reactivity of the sulfamide linkage is dictated by the electrophilicity of the sulfur atom and the nucleophilicity of the nitrogen atoms.

Electrophilic Activation: The sulfur (VI) center of the sulfamide is inherently electrophilic and can be attacked by nucleophiles. This reactivity can be enhanced by Lewis acids. For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides for nucleophilic addition with amines, a principle that can be extended to the activation of sulfamides. nih.gov This suggests that in the presence of a suitable Lewis acid, the sulfur atom in N-(3,3-Difluorocyclobutyl)sulfamide could be activated towards attack by various nucleophiles. The sulfonamide group itself is strongly electron-withdrawing and can activate adjacent positions for nucleophilic substitution, a principle used in the synthesis of poly(aryl ether sulfonamide)s. researchgate.netacs.org

Nucleophilic Activation: The nitrogen atoms of the sulfamide are weakly nucleophilic. However, they can be activated. Primary sulfonamides can be activated by pyrylium (B1242799) salts, which facilitates the conversion of the sulfonamide into a highly reactive sulfonyl chloride intermediate under mild conditions. nih.gov This allows for subsequent reactions with a wide range of nucleophiles. nih.gov Another method involves activation with triphenylphosphine (B44618) ditriflate, which allows N-substituted sulfamic acid salts to react with alcohols and amines to form sulfamate (B1201201) esters and unsymmetrically substituted sulfamides. nih.govacs.org These methods indicate that the nitrogen of the this compound could potentially be activated for further functionalization.

Table 1: General Methods for Sulfonamide Activation

Activation Type Reagent/Method Effect Potential Application
Electrophilic Activation of Sulfur Lewis Acids (e.g., Ca(NTf₂)₂) Increases electrophilicity of the sulfur atom for nucleophilic attack. Reaction with various nucleophiles at the sulfur center.
Nucleophilic Activation of Nitrogen Pyrylium salts (Pyry-BF₄) Converts the primary sulfonamide into a reactive sulfonyl chloride. Late-stage functionalization with diverse nucleophiles.

Intramolecular Rearrangements and Cyclizations (e.g., Sulfonyl Migration)

Sulfonamides can undergo several types of intramolecular rearrangements. The Truce-Smiles rearrangement is a well-known example where an aryl sulfonamide rearranges in the presence of a strong base. manchester.ac.uk More recent developments include nickel-catalyzed cross-electrophile coupling reactions that can induce ring contraction of N-tosylpiperidines to form cyclopropanes, representing a novel sulfonamide skeletal rearrangement. acs.org

In the context of this compound, the potential for intramolecular cyclization exists, particularly if a reactive functional group is present elsewhere in the molecule. Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic sulfamides from precursors containing alkenyl groups. researchgate.netlookchem.com While this compound itself is not primed for RCM, this highlights a general strategy for creating cyclic structures from related open-chain sulfamides.

Furthermore, studies on the fragmentation of aromatic sulfonamides in mass spectrometry show a characteristic loss of SO₂ via an intramolecular rearrangement, which points to the inherent potential for such rearrangements under specific energetic conditions. nih.gov

Radical-Mediated Transformations and Electron Transfer Processes

The sulfamide functional group can participate in radical reactions. Sulfamidyl radicals can be generated and used to direct C-H functionalization. For example, sulfamides can serve as amine surrogates to direct intermolecular chlorination at the γ-C(sp³) position through a 1,6-hydrogen-atom transfer (HAT) process involving a sulfamidyl radical intermediate. rsc.org Similarly, alcohol-anchored sulfamate esters can guide the alkylation of C(sp³)–H bonds via sulfamyl radicals that facilitate 1,6-HAT. acs.org

Activation of sulfamoyl chlorides, which are structurally related to sulfamides, can be achieved using silyl (B83357) radicals under photoredox conditions to generate sulfamoyl radicals. acs.orgnih.gov These radicals can then add to alkenes to form aliphatic sulfonamides. acs.orgnih.gov Electrochemical methods can also be employed; sulfenamides can be oxidized to S(VI) species through a process involving an amidyl radical formed via a proton-coupled electron transfer (PCET) process. acs.org These examples suggest that this compound could potentially undergo radical-mediated transformations at the sulfamide moiety or direct such reactions at the cyclobutyl ring under appropriate conditions.

Reactivity of the Difluorocyclobutyl Ring

The 3,3-difluorocyclobutyl group is characterized by ring strain and the strong electron-withdrawing effects of the geminal fluorine atoms.

Ring-Opening and Ring-Closing Reactions

The strain inherent in the four-membered cyclobutane (B1203170) ring makes it susceptible to ring-opening reactions, especially when activated. While literature specifically on 3,3-difluorocyclobutanes is sparse, analogies can be drawn from related strained systems like gem-difluorocyclopropanes. These compounds undergo facile ring-opening with single-electron oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) to afford functionalized difluoroalkanes. nih.gov They are also known to react with halogens and amines, leading to ring-opened products. figshare.com

Ring-opening metathesis (ROM) is a common reaction for strained cyclic olefins like cyclobutenes, which readily open to form terminal dienes. youtube.com If the cyclobutyl ring of this compound were to contain a double bond, it would be an excellent candidate for such transformations.

Functionalization of the Cyclobutyl Core

Direct functionalization of the C-H bonds on the cyclobutyl core is challenging. However, the presence of the two fluorine atoms significantly influences the ring's electronic properties. The electron-withdrawing nature of the fluorine atoms would decrease the electron density of the adjacent methylene (B1212753) C-H bonds, potentially influencing their reactivity in radical or oxidative processes.

Functionalization can also be achieved by transforming other groups attached to the ring. For instance, studies on a 1-bromo-1-(trifluoromethyl)cyclobutane have shown that the bromine can be converted into a sulfonyl chloride group. acs.org This indicates that if a suitable precursor to this compound bearing a handle on the cyclobutyl ring were available, a wide range of functionalizations would be possible.

Influence of Vicinal Fluorine Atoms on Neighboring Group Participation and Chemical Reactivity

The presence of two fluorine atoms on the C3 carbon of the cyclobutyl ring in this compound is anticipated to profoundly influence its chemical reactivity, particularly concerning neighboring group participation (NGP). Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect can significantly destabilize the formation of a positive charge on an adjacent carbon atom, which is a key intermediate in many NGP-driven reactions.

In principle, heteroatoms with lone pairs, such as the nitrogen of the sulfamide group, can act as internal nucleophiles, participating in reactions at a nearby electrophilic center. libretexts.org This participation often leads to the formation of cyclic intermediates, which can dictate the stereochemical outcome of the reaction. However, in the case of this compound, the powerful -I effect of the gem-difluoro group is expected to diminish the nucleophilicity of the sulfamide nitrogen and destabilize any developing positive charge on the cyclobutyl ring.

While direct participation of the fluorine atoms themselves as a neighboring group is generally considered negligible due to the high energy of a positively charged fluorine intermediate, their electronic influence is paramount. stackexchange.com The strong electron-withdrawing nature of the fluorine atoms can make the cyclobutyl ring more susceptible to nucleophilic attack by external nucleophiles, provided a suitable leaving group is present on the ring.

The reactivity of the sulfamide moiety itself is also modulated. The electron density on the nitrogen atoms is reduced by the adjacent electron-withdrawing sulfonyl group and further attenuated by the distant but potent difluorocyclobutyl group. This can impact reactions involving the N-H protons, such as deprotonation or substitution.

Structure-Reactivity Relationships in this compound Derivatives

The chemical behavior of derivatives of this compound is intricately linked to their molecular structure. Variations in substituents on the sulfamide nitrogen or the cyclobutyl ring can lead to significant changes in reactivity, acidity, basicity, and the stereochemical course of reactions.

Impact of Substituent Electronic and Steric Effects on Reaction Outcomes

The introduction of substituents to the this compound framework allows for the fine-tuning of its chemical properties. The electronic and steric nature of these substituents plays a critical role in determining the outcome of chemical transformations.

Electronic Effects:

Electron-donating groups (EDGs) attached to the sulfamide nitrogen would increase the electron density on the nitrogen, enhancing its nucleophilicity and basicity. This could facilitate reactions such as N-alkylation or N-acylation.

Electron-withdrawing groups (EWGs) on the sulfamide nitrogen would have the opposite effect, decreasing nucleophilicity and basicity, making the N-H protons more acidic.

The influence of these substituents can be quantified by considering their Hammett parameters (σ), which provide a measure of their electronic effect.

Illustrative Data Table: Predicted Impact of N-Substituents on the Reactivity of this compound Derivatives

Substituent (R) on Sulfamide NitrogenElectronic EffectPredicted Impact on Sulfamide N NucleophilicityPredicted Impact on N-H Acidity
-CH₃Electron-DonatingIncreasedDecreased
-C₆H₅Electron-Withdrawing (resonance)DecreasedIncreased
-NO₂Strong Electron-WithdrawingSignificantly DecreasedSignificantly Increased
-OCH₃Electron-Donating (resonance)IncreasedDecreased

Steric Effects:

Bulky substituents on the sulfamide nitrogen or the cyclobutyl ring can hinder the approach of reagents, leading to regioselective or stereoselective reactions. For instance, a large substituent on the nitrogen could direct an incoming electrophile to the less hindered nitrogen atom in a disubstituted sulfamide derivative. In reactions involving the cyclobutyl ring, steric hindrance could favor attack at a less crowded position.

Modulation of Compound Acidity and Basicity through Structural Variation

Structural modifications can modulate these properties:

Acidity: The acidity of the N-H protons can be increased by introducing electron-withdrawing substituents on the sulfamide nitrogen. For example, an N-acyl or N-nitro derivative would be significantly more acidic than the parent compound. The presence of the difluorocyclobutyl group already contributes to enhancing the acidity compared to a non-fluorinated analogue.

Basicity: The basicity is primarily associated with the lone pairs on the nitrogen atoms. This basicity is generally low for sulfamides. Introducing electron-donating groups on the nitrogen would slightly increase basicity, while electron-withdrawing groups would further decrease it. Fluorination is known to decrease the basicity of nearby functional groups. researchgate.net

Illustrative Data Table: Predicted pKa Values for this compound Derivatives

DerivativePredicted pKa (N-H)Rationale
This compound~10-11Electron-withdrawing SO₂ and C₄H₅F₂ groups
N-Acetyl-N'-(3,3-Difluorocyclobutyl)sulfamide~7-8Additional electron-withdrawing acetyl group
N-Methyl-N'-(3,3-Difluorocyclobutyl)sulfamide~11-12Electron-donating methyl group

Stereochemical Control and Diastereoselectivity in Chemical Transformations

For derivatives of this compound that are chiral, controlling the stereochemical outcome of reactions is a key challenge. Chirality can be introduced by substituents on the cyclobutyl ring or by creating a stereogenic center at one of the sulfamide nitrogens.

The rigid four-membered ring of the cyclobutane can influence the facial selectivity of reactions on adjacent groups. The fluorine atoms themselves can exert stereoelectronic effects that favor certain transition states over others. For example, the alignment of the C-F bond dipoles can influence the trajectory of an approaching reagent.

In reactions that generate a new stereocenter, the existing stereochemistry of the molecule can direct the formation of one diastereomer over another. This diastereoselectivity can be influenced by:

Steric hindrance: Reagents will preferentially attack from the less hindered face of the molecule.

Chelation control: If a substituent can coordinate with a reagent, it can lock the conformation and direct the reaction to one face.

Electronic effects: The electron-withdrawing fluorine atoms can influence the electronic properties of the diastereomeric transition states, favoring the one with lower energy.

Achieving high diastereoselectivity often requires a careful choice of reagents, solvents, and reaction conditions to exploit these subtle differences in the transition state energies.

Advanced Spectroscopic and Structural Elucidation of N 3,3 Difluorocyclobutyl Sulfamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of N-(3,3-Difluorocyclobutyl)sulfamide. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the connectivity, configuration, and dynamic processes within the molecule.

1D and 2D NMR Techniques for Connectivity and Configuration (e.g., COSY, HSQC, HMBC)

The structural backbone of this compound can be meticulously mapped out using a series of NMR experiments. The proton (¹H) NMR spectrum is expected to show distinct signals for the protons on the cyclobutyl ring and the NH and NH₂ protons of the sulfamide (B24259) group. The protons on the cyclobutane (B1203170) ring adjacent to the fluorine-bearing carbon (C3) and the nitrogen-bearing carbon (C1) will exhibit complex splitting patterns due to geminal and vicinal couplings.

To definitively assign these proton signals and establish connectivity, a Correlation Spectroscopy (COSY) experiment is employed. biophysics.org The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For instance, a cross-peak would be expected between the proton on C1 and the protons on the adjacent C2 and C4 carbons of the cyclobutyl ring.

Further structural clarification is achieved through heteronuclear correlation experiments that link the proton signals to their corresponding carbon atoms. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton-carbon pairs. beilstein-journals.org This allows for the unambiguous assignment of the carbon signals of the cyclobutane ring. The carbon attached to the nitrogen (C1) would appear at a distinct chemical shift compared to the other carbons in the ring.

To probe longer-range connectivity, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. biophysics.org This technique reveals correlations between protons and carbons that are separated by two or three bonds. For example, the NH proton of the sulfamide group would be expected to show an HMBC correlation to the C1 carbon of the cyclobutyl ring, confirming the N-C bond. Similarly, the protons on the C2 and C4 carbons of the cyclobutyl ring should show correlations to the fluorine-bearing C3 carbon.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below. Actual experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
C1-H~4.0 - 4.5~50 - 55C2, C4
C2-H₂, C4-H₂~2.2 - 2.8~30 - 35C1, C3
C3-~115 - 125 (t, JCF ≈ 250 Hz)-
NH~5.0 - 5.5-C1
NH₂~4.5 - 5.0--

Note: Chemical shifts are estimations and can vary based on solvent and other experimental conditions. 't' denotes a triplet splitting pattern due to carbon-fluorine coupling.

Studies of Tautomerism and Dynamic Processes (e.g., Variable Temperature NMR)

The sulfamide group of this compound can potentially exhibit tautomerism, although the imide-amide tautomer is generally less stable. Furthermore, the cyclobutane ring is not planar and undergoes a dynamic process called ring puckering. Variable Temperature (VT) NMR studies can provide valuable insights into these dynamic processes.

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes. If the rate of a dynamic process, such as ring puckering, is on the NMR timescale, coalescence of signals may be observed as the temperature is changed. This allows for the determination of the energy barriers associated with these conformational changes. For this compound, VT-NMR could potentially resolve the different puckered conformations of the cyclobutyl ring and provide information on the preferred orientation of the sulfamide substituent (axial vs. equatorial).

Fluorine NMR (¹⁹F NMR) for Detailed Fluorine Environment Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly informative technique for the analysis of this compound. ucsb.edu Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR detection.

The ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms at C3. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The signal will likely appear as a triplet due to coupling with the four adjacent protons on C2 and C4. The magnitude of the fluorine-proton coupling constants (JHF) can provide conformational information. Furthermore, the large one-bond carbon-fluorine coupling constant (¹JCF) is a characteristic feature that can be observed in the ¹³C NMR spectrum of the C3 carbon. rsc.org

A hypothetical ¹⁹F NMR data table is provided below:

Atom ¹⁹F Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
C3-F₂~ -100 to -120t³JHF ≈ 10 - 20

Note: Chemical shifts are referenced to a standard such as CFCl₃. 't' denotes a triplet.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. rsc.org By measuring the mass with high accuracy (typically to four or five decimal places), it is possible to determine a unique molecular formula. This is a crucial step in the identification of a new compound. For this compound (C₄H₈F₂N₂O₂S), the expected exact mass can be calculated and compared with the experimentally determined value.

A hypothetical HRMS data table is presented below:

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Difference (ppm)
[M+H]⁺187.0302187.03051.6
[M+Na]⁺209.0121209.01241.4

Note: The observed mass and difference are hypothetical examples.

Fragmentation Pathways and Structural Insights via MS/MS

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound would be expected to show characteristic losses related to its functional groups.

Common fragmentation pathways for sulfonamides involve cleavage of the S-N and C-S bonds. researchgate.netnih.gov For this compound, fragmentation would likely involve the loss of the sulfamide group (SO₂NH₂) or parts of it. Another expected fragmentation would be the loss of the difluorocyclobutyl group. The presence of the fluorine atoms can also influence the fragmentation pathways, potentially leading to the loss of HF.

A plausible fragmentation pathway could involve the cleavage of the N-C bond, generating a [C₄H₆F₂N]⁺ fragment and a neutral loss of H₂NSO₂. Alternatively, cleavage of the S-N bond could lead to a [C₄H₇F₂NH]⁺ fragment and the loss of SO₂NH. The analysis of these fragmentation patterns allows for the confirmation of the proposed structure and the connectivity of its different parts.

A table of potential major fragment ions in the MS/MS spectrum of the [M+H]⁺ ion of this compound is shown below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
187.0302107.0516SO₂NH₂[C₄H₆F₂N]⁺
187.030289.0410H₂NSO₂H[C₄H₆F₂]⁺
187.030264.9665C₄H₈F₂N[H₂NSO₂]⁺

Vibrational Spectroscopy (FT-IR, Raman)

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its two primary components: the sulfonamide group (-SO₂NH₂) and the 3,3-difluorocyclobutyl ring.

The sulfonamide group gives rise to several strong and readily identifiable absorption bands. nih.gov The sulfuryl (-SO₂) portion of the moiety is characterized by two distinct stretching vibrations: an asymmetric stretch (ν_as(SO₂)) and a symmetric stretch (ν_s(SO₂)). cdnsciencepub.com For many sulfonamides, these bands typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1150 cm⁻¹, respectively. cdnsciencepub.comripublication.com The precise frequencies can be influenced by the electronegativity of the groups attached to the sulfur atom. cdnsciencepub.com The N-H bond of the primary sulfonamide produces stretching vibrations, often seen in the 3390-3250 cm⁻¹ region. researchgate.net

The fluorocyclobutyl moiety contributes vibrations associated with the carbon-fluorine and carbon-carbon bonds of the ring. The C-F stretching vibrations are known to produce strong absorptions in the infrared spectrum, typically found in the 1200–1000 cm⁻¹ range. acs.org The cyclobutane ring itself has characteristic ring puckering and breathing vibrations, though these may be complex and appear at lower frequencies. osu.edu

A summary of the expected characteristic vibrational frequencies for this compound is presented below.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity
Sulfonamide (-NH₂) N-H Stretch 3390 - 3250 Medium - Strong
Sulfonamide (-SO₂-) Asymmetric S=O Stretch 1370 - 1330 Strong
Sulfonamide (-SO₂-) Symmetric S=O Stretch 1180 - 1150 Strong
Fluorocyclobutyl C-F Stretch 1200 - 1000 Strong
Cyclobutane Ring C-C Stretch / Ring Modes 1000 - 800 Medium - Weak
Sulfonamide S-N Stretch 950 - 900 Medium

Vibrational spectroscopy can also provide information about the conformational landscape of the molecule. Sulfonamides are known to exhibit conformational flexibility, particularly concerning rotation around the S-N bond. researchgate.net Different conformers can lead to slight shifts in vibrational frequencies or the appearance of new bands, especially in the fingerprint region of the spectrum (below 1500 cm⁻¹). nih.gov By comparing experimental spectra with quantum chemical calculations for different possible conformations, it is possible to deduce the most stable geometry of the molecule in a given state (gas, liquid, or solid). kau.edu.sa The ring-puckering vibration of the cyclobutane moiety is also sensitive to the ring's conformation and substitution pattern. osu.eduacs.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov

A single-crystal X-ray diffraction study of this compound would provide unambiguous data on its solid-state conformation. This includes precise bond lengths, bond angles, and torsional angles, confirming the geometry of both the cyclobutyl ring and the sulfonamide group. researchgate.netijsr.net For instance, it would reveal the specific puckering of the four-membered ring and the orientation of the sulfamide group relative to the ring. As this compound is an achiral molecule, the concept of absolute configuration does not apply; however, the technique would confirm its achiral nature by identifying elements of symmetry such as a mirror plane within the crystal's unit cell. acs.org

The crystal structure reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. nih.gov For sulfonamides, the dominant intermolecular interaction is typically hydrogen bonding. researchgate.netnih.gov The N-H protons of the sulfonamide group act as hydrogen bond donors, while the sulfonyl oxygen atoms are effective hydrogen bond acceptors. acs.orgacs.org This frequently leads to the formation of robust supramolecular structures, such as chains or sheets, held together by N-H···O=S hydrogen bonds. researchgate.netnih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material. acs.org In addition to hydrogen bonding, weaker interactions such as C-H···O and C-H···F contacts may also play a role in stabilizing the crystal packing. mdpi.com

Table 2: Expected Hydrogen Bonding Parameters in Solid-State this compound

Donor (D) Acceptor (A) Interaction Typical Distance (D···A) Å Typical Angle (D-H···A) °
N-H O=S Intermolecular Hydrogen Bond 2.8 - 3.2 150 - 180

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods

UV-Vis spectroscopy probes the electronic transitions within a molecule. This compound, being an aliphatic compound lacking significant chromophores like aromatic rings or extensive conjugation, is not expected to show strong absorption in the visible or near-UV range. Any absorption would likely be due to n→σ* transitions of the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide group. These transitions are typically of low intensity and occur at short wavelengths (below 220 nm) in the far-UV region.

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light and are used to study chiral molecules. Since this compound is an achiral molecule, it will not produce a CD spectrum.

Electronic Transitions and Chromophore Analysis

The study of electronic transitions and chromophore analysis provides fundamental insights into the molecular structure and properties of this compound. The chromophore, the part of the molecule responsible for its color, absorbs light in the UV-visible region, causing the promotion of electrons from a ground electronic state to a higher energy excited state. youtube.comyoutube.com

The sulfamide group (-NH-SO₂-NH-) and the difluorocyclobutyl moiety constitute the key chromophoric and auxochromic components of the molecule. While the cyclobutyl ring itself is not a chromophore, its fluorine substituents can influence the electronic environment of the sulfamide group. The electronic spectrum of sulfamide derivatives is primarily characterized by transitions involving the non-bonding electrons of the nitrogen and oxygen atoms and the π-electrons of the sulfur-oxygen double bonds.

Analysis of related sulfonamides reveals that they typically exhibit absorption maxima in the UV region. researchgate.netsielc.com For instance, sulfamethoxazole (B1682508) shows an absorption maximum at 268 nm. sielc.com The electronic transitions in amides, which share some similarities with sulfamides, are often attributed to n→π* and π→π* transitions. nih.gov The presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. youtube.com The pH of the solution can also significantly affect the UV absorption spectra of sulfonamides. pharmahealthsciences.netresearchgate.net

In this compound, the lone pairs on the nitrogen atoms and the π-orbitals of the sulfonyl group are the primary sites of electronic excitation. The fluorine atoms on the cyclobutyl ring, being highly electronegative, can inductively withdraw electron density, potentially leading to a hypsochromic shift compared to non-fluorinated analogs.

A hypothetical UV-Vis spectrum for this compound would likely show characteristic absorption bands corresponding to these transitions. The precise wavelengths and intensities of these bands would be influenced by the solvent polarity and the specific conformation of the molecule.

Interactive Data Table: Electronic Transitions in Related Sulfonamides

Compoundλmax (nm)Solvent/pHReference
Sulfamethoxazole268Acidic mobile phase (pH ≤ 3) sielc.com
Sulfanilamide (B372717)455Variable pH pharmahealthsciences.net
Sulfadiazine190-400Water and MeCN-water mixtures researchgate.net
Sulfamethazine268Acidic mobile phase (pH ≤ 3) sielc.com
Sulfanilic acid derivative470pH 3.4 cdnsciencepub.com

This table presents data for related sulfonamide compounds to provide context for the potential electronic transitions of this compound.

Circular Dichroism (CD) for Chiral Derivatives and Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. wikipedia.orgyoutube.com While this compound itself is not chiral, the introduction of a chiral center would make it amenable to CD analysis, providing valuable information about its absolute configuration and conformational preferences. psu.edu

The puckered nature of the cyclobutane ring introduces conformational complexity. researchgate.netlibretexts.org Cyclobutane itself exists in a folded or "puckered" conformation to relieve torsional strain. libretexts.org The substituents on the ring will influence the preferred puckering mode and the orientation of the sulfamide group. CD spectroscopy can be used to probe these conformational equilibria in chiral derivatives. psu.edu By comparing experimental CD spectra with those predicted from computational models for different conformations, it is possible to deduce the predominant solution-state structure. psu.edu

For instance, the rotation around the N-C and N-S bonds would lead to different spatial arrangements of the chromophore and the chiral center, resulting in distinct CD signatures. Temperature-dependent CD studies could also provide insights into the thermodynamics of conformational changes.

Interactive Data Table: Application of CD Spectroscopy in Structural Analysis

ApplicationInformation GainedRelevance to Chiral this compound DerivativesReference
Determination of Absolute ConfigurationThe sign of the Cotton effect can be correlated to the absolute stereochemistry of a chiral center.Would allow for the unambiguous assignment of the R/S configuration of a chiral derivative. psu.edu
Conformational AnalysisThe shape and intensity of CD bands are sensitive to the molecule's three-dimensional structure.Could be used to determine the preferred puckering of the cyclobutyl ring and the orientation of the sulfamide group. psu.eduyoutube.com
Studying Intermolecular InteractionsChanges in the CD spectrum upon binding to other molecules can indicate the nature of the interaction.Could be used to study how chiral derivatives interact with biological macromolecules. nih.govlnu.edu.cn
Monitoring Conformational ChangesVariations in CD spectra with temperature or solvent can reveal dynamic processes.Would provide information on the flexibility of the molecule and the energy barriers between different conformations. harvard.edu

This table illustrates the potential applications of CD spectroscopy for studying chiral derivatives of this compound.

Theoretical and Computational Chemistry of N 3,3 Difluorocyclobutyl Sulfamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are essential for determining the electronic structure of a molecule, which in turn dictates its physical and chemical properties. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about energy, geometry, and electron distribution.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach significantly reduces computational cost while maintaining high accuracy.

For N-(3,3-Difluorocyclobutyl)sulfamide, geometry optimization would be the first step. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Energetics calculations would yield the total electronic energy, enthalpy, and Gibbs free energy of the molecule, which are crucial for assessing its thermodynamic stability.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is the part of the DFT calculation that approximates the exchange-correlation energy, the most challenging component of the total energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance between accuracy and computational efficiency for organic molecules.

A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a Pople-style basis set that is commonly used for geometry optimizations and electronic property calculations of a wide range of molecules. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for describing the anisotropic nature of chemical bonds. For more demanding calculations, larger basis sets like 6-311+G(d,p) might be employed to achieve higher accuracy.

Beyond DFT, other quantum chemical methods could be applied. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the use of experimental data for parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be used for very large molecular systems. These methods could provide initial estimates of the ground state properties of this compound before more rigorous calculations are performed.

Predictive Modeling of Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilic character).

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution and energies of the HOMO and LUMO would reveal the most probable regions for electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)Data not available
Lowest Unoccupied Molecular Orbital (LUMO)Data not available
HOMO-LUMO Energy Gap (ΔE)Data not available

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. The MEP is calculated from the total electron density and represents the electrostatic potential experienced by a positive point charge at a given location on the electron density surface.

The MEP surface is typically color-coded to indicate different potential values. Regions of negative potential (usually colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. Green or yellow regions represent areas with intermediate or neutral potential. An MEP analysis of this compound would clearly map out its electrophilic and nucleophilic sites, providing valuable information about its intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides insights into the electronic structure of a molecule, including hybridization, charge distribution, and intramolecular interactions. For this compound, NBO analysis would elucidate the nature of bonding and the electronic consequences of the electron-withdrawing fluorine and sulfamide (B24259) groups.

Charge Distribution: The presence of highly electronegative fluorine and oxygen atoms, along with the nitrogen atoms of the sulfamide group, is expected to create a highly polarized molecule. The two fluorine atoms on the cyclobutyl ring will significantly withdraw electron density, leading to a substantial positive partial charge on the C3 carbon atom. Similarly, the oxygen atoms of the sulfonyl group will bear significant negative charges, while the sulfur atom will be highly electropositive. The nitrogen atoms of the sulfamide will also exhibit negative partial charges, though their magnitude would be influenced by their bonding environment and hybridization.

Recent computational studies on sulfonamide derivatives have utilized Density Functional Theory (DFT) to analyze their electronic properties. For instance, investigations into various sulfonamide drug molecules have employed methods like B3LYP with extended basis sets to compute Mulliken atomic charges and map molecular electrostatic potential (MEP) surfaces. doaj.org These studies consistently show a significant negative potential around the sulfonyl oxygens, marking them as sites for electrophilic attack. doaj.org

Natural Bond Orbital Analysis: NBO analysis would likely reveal strong σ bonds throughout the molecule. A key feature would be the nature of the C-F bonds, which are expected to be highly polarized towards the fluorine atoms. The hybridization of the carbon atoms in the cyclobutyl ring would be close to sp³, although the gem-difluoro substitution might induce slight deviations. The sulfur atom in the sulfamide group is expected to have a hybridization that facilitates bonding to two oxygen and two nitrogen atoms.

A hypothetical NBO analysis for this compound might yield data similar to that presented in the table below, which is based on typical values for related functional groups.

Interaction Donor NBO Acceptor NBO E(2) (kcal/mol)
C-F Hyperconjugationn(F)σ(C-C)2.5 - 4.0
S=O Polarizationn(O)σ(S-N)1.5 - 3.0
N Lone Pair Delocalizationn(N)σ*(S-O)0.5 - 1.5

This table is illustrative and presents expected ranges for stabilization energies E(2) from NBO analysis based on general principles and data from related molecules.

Reaction Mechanism Elucidation and Energy Landscapes

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms.

The reactivity of this compound would be dictated by its constituent functional groups. The C-H bonds on the cyclobutyl ring, particularly those alpha to the fluorine atoms, could be susceptible to Hydrogen Atom Transfer (HAT) reactions. Computational studies can model these pathways by locating the transition state for the abstraction of a hydrogen atom by a radical species. The activation energy for such a process would be influenced by the C-H bond dissociation energy, which in turn is affected by the electronic effects of the gem-difluoro group.

The sulfamide moiety also presents several possibilities for chemical transformations. For instance, the N-H bonds could be involved in reactions. DFT studies on the degradation of sulfonamides by hydroxyl radicals have shown that both H-abstraction from the amine group and addition to aromatic rings are viable pathways. researchgate.netrawdatalibrary.net For this compound, computational modeling could compare the activation barriers for HAT from the cyclobutyl ring versus the sulfamide N-H positions.

Cyclization pathways are also a possibility, especially if the molecule is part of a larger system designed for intramolecular reactions. The strained cyclobutane (B1203170) ring itself can participate in rearrangement or ring-opening reactions under certain conditions, and computational methods can be used to explore the energy landscapes of such transformations. acs.org

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. youtube.com The intrinsic reaction coordinate (IRC) can then be calculated to ensure that the transition state connects the desired reactants and products. nih.gov

When this compound undergoes a reaction, questions of selectivity often arise.

Regioselectivity: In reactions like HAT, the site of attack is a question of regioselectivity. Computational calculations of bond dissociation energies and activation barriers for abstraction at different positions can predict the most likely site of reaction.

Diastereoselectivity: If a new stereocenter is formed during a reaction, the diastereoselectivity can be predicted by comparing the energies of the diastereomeric transition states. The puckered nature of the cyclobutane ring and the steric bulk of the sulfamide group would play a crucial role in dictating the facial selectivity of an approaching reagent.

Enantioselectivity: For reactions involving a chiral catalyst, computational docking and transition state modeling can be used to understand the origins of enantioselectivity. By building models of the catalyst-substrate complex, the interactions that favor the formation of one enantiomer over the other can be identified and quantified. acs.org

Computational studies on the [2+2] cycloaddition reactions to form cyclobutane derivatives have demonstrated the power of DFT in rationalizing and predicting stereochemical outcomes. researchgate.net Similar approaches could be applied to reactions involving this compound.

The solvent environment can have a profound impact on reaction rates and equilibria. Computational chemistry can account for these effects using either implicit or explicit solvation models. numberanalytics.com

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com These models are computationally efficient and are often used to calculate solvation free energies and to optimize geometries in solution. Studies on the pKa values of sulfonamides have employed such models to understand how the solvent environment influences their acidic properties. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent models would be particularly useful for studying reactions where specific interactions with solvent molecules, like water or methanol, are expected to play a key role in stabilizing the transition state.

The choice of solvation model depends on the specific system and the chemical question being addressed. Often, a combination of both approaches is used to gain a comprehensive understanding of solvent effects.

Molecular Dynamics Simulations for Conformational Analysis

While static quantum chemical calculations provide valuable information about energy minima and transition states, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time.

The cyclobutane ring itself is not planar and undergoes a puckering motion. wikipedia.org The barrier to this ring-puckering is typically low. The presence of the gem-difluoro group and the bulky sulfamide substituent will influence the puckering angle and the barrier height.

The rotation around the S-N bond in sulfonamides has been a subject of computational studies. psu.eduresearchgate.net These studies have shown that the rotational barriers are generally lower than those in amides, leading to greater conformational flexibility. psu.edu For this compound, MD simulations could be used to sample the accessible conformations and to calculate the free energy landscape as a function of key dihedral angles. This would reveal the most populated conformations and the energy barriers separating them.

A hypothetical rotational energy profile for the C-N bond is depicted below, illustrating the expected energy changes as the sulfamide group rotates relative to the cyclobutyl ring.

Dihedral Angle (C-C-N-S) Relative Energy (kcal/mol)
0° (Eclipsed)5.0
60° (Gauche)0.5
120° (Eclipsed)4.5
180° (Anti)0.0

This table provides an illustrative example of a rotational energy profile that might be obtained from computational scans. The actual values would depend on the level of theory and basis set used.

Such conformational analyses are crucial for understanding how the molecule might bind to a biological target or pack in a crystal lattice.

Intermolecular Interactions in Chemical Systems

The supramolecular structure of this compound is significantly influenced by a variety of intermolecular interactions. nih.gov These non-covalent forces dictate the packing of molecules in the crystalline state and their behavior in solution. For sulfonamides, strong intermolecular hydrogen bonds are a primary driving force in their crystal packing. nih.gov

In the case of this compound, the sulfamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms of the sulfonyl group). This allows for the formation of robust hydrogen-bonding networks, such as catemeric motifs and interconnected chains. researchgate.net The presence of the difluorocyclobutyl group introduces additional possibilities for weaker interactions, including C-H···O and C-H···F hydrogen bonds.

A quantitative analysis of these interactions can be achieved through techniques like Hirshfeld surface analysis, which maps the close contacts between molecules in a crystal. sci-hub.se The resulting 2D fingerprint plots provide a visual summary of the types and relative importance of the different intermolecular interactions. sci-hub.se

Interaction Type Potential Donor/Acceptor Groups in this compound Significance
Hydrogen BondingN-H (donor), S=O (acceptor), N-H···OPrimary determinant of crystal packing and supramolecular structure. nih.gov
Halogen BondingC-F (acceptor)Influences molecular conformation and packing.
Dipole-Dipole InteractionsS=O, C-FContribute to the overall lattice energy.
Van der Waals ForcesEntire moleculeNon-specific attractive and repulsive forces.

Advanced Theoretical Concepts

Computational quantum chemistry offers powerful tools to predict the non-linear optical (NLO) properties of molecules. These properties are of great interest for applications in optoelectronics and photonics. For a molecule to exhibit significant NLO effects, it should possess a large molecular hyperpolarizability and be arranged in a non-centrosymmetric fashion in the solid state. researchgate.net

The NLO properties of organic molecules, including sulfonamides, can be calculated using Density Functional Theory (DFT) methods. nih.gov Key parameters that are determined include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO response of the molecule.

For this compound, the presence of the electron-withdrawing sulfamide and difluorocyclobutyl groups can lead to a significant intramolecular charge transfer, which is a key requirement for a large β value. Theoretical calculations can explore the effect of different functional groups and molecular conformations on the NLO properties.

Below is an illustrative table of calculated NLO properties for a hypothetical this compound isomer, based on typical values for similar organic molecules.

Property Calculated Value (a.u.) Significance
Dipole Moment (μ)3.5 DIndicates the degree of charge separation in the molecule.
Linear Polarizability (α)150Measures the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β)30 x 10⁻³⁰ esuQuantifies the second-order NLO response.

These are hypothetical values for illustrative purposes.

The introduction of fluorine atoms into an organic molecule has profound electronic effects that can significantly alter its chemical and physical properties. In this compound, the two fluorine atoms on the cyclobutyl ring exert a strong inductive effect (-I effect) due to the high electronegativity of fluorine.

This electron-withdrawing effect can have several consequences:

Increased Acidity: The N-H proton of the sulfamide group is expected to be more acidic compared to a non-fluorinated analogue. This is due to the stabilization of the resulting conjugate base by the electron-withdrawing fluorine atoms.

Modified Reactivity: The electron density distribution across the entire molecule is altered, which can influence its reactivity in chemical reactions. The carbon atom bonded to the two fluorine atoms becomes more electrophilic.

Enhanced Lipophilicity: The presence of fluorine atoms can increase the lipophilicity of the molecule, which can be an important factor in its biological activity and transport properties.

Applications in Synthetic Organic Chemistry

Strategic Use in Constructing Complex Molecular Architectures

Linkers and Spacers in Advanced Molecular Frameworks

As no data is available for N-(3,3-Difluorocyclobutyl)sulfamide, no data tables or detailed research findings can be presented.

Contributions to Method Development in Organic Synthesis

The unique structural features of this compound, combining a difluorinated carbocyclic ring with a sulfamide (B24259) moiety, make it a valuable scaffold and reagent in the development of novel synthetic methods.

Development of Novel Fluorination and Sulfonylation Methods

While direct fluorination and sulfonylation methods to produce this compound are part of its synthetic pathway, its utility also extends to being a building block for more complex fluorinated molecules. The synthesis of fluorinated compounds has evolved significantly from using harsh and hazardous reagents to employing more sophisticated and safer methods. nih.gov The development of N-F reagents, for instance, has been a major focus, offering a source of electrophilic fluorine for various transformations. nih.govresearchgate.net

The synthesis of sulfonyl fluorides, precursors to sulfonamides, has also seen significant advancements. eurekalert.org Traditional methods often involved toxic reagents, but newer protocols focus on safer and more environmentally friendly approaches. eurekalert.orgresearchgate.net For example, the use of potassium fluoride (B91410) as a fluorine source represents a greener alternative for synthesizing sulfonyl fluorides. researchgate.net

The synthesis of sulfonamides itself has been optimized to improve yields and reduce byproducts. acs.orgresearchgate.net While the classical approach involves reacting a sulfonyl chloride with an amine, this can be inefficient for certain substrates. researchgate.net Modern methods, such as those employing calcium triflimide activation of sulfonyl fluorides, offer a more general and efficient route to a wide array of sulfonamides. acs.org

The synthesis of fluorinated sulfonamides, such as this compound, often involves a multi-step process. One general approach is the reaction of a corresponding perfluoroalkanesulfonyl fluoride with a suitable amine. nih.gov Another strategy involves the use of deep eutectic solvents as an environmentally responsible medium for the reaction between amines and sulfonyl chlorides. researchgate.net

Method Description Key Features
Perfluoroalkanesulfonyl Fluoride and Amine Reaction A common method for synthesizing N-alkylated perfluorooctanesulfonamides and related compounds. nih.govCan be carried out in solvents like diethyl ether or dioxane. nih.gov
Deep Eutectic Solvents (DESs) A sustainable protocol for synthesizing functionalized sulfonamides from amines and sulfonyl chlorides using choline (B1196258) chloride-based DESs. researchgate.netEnvironmentally responsible and reusable solvents. researchgate.net
Calcium Triflimide Activation A method that uses a Lewis acid to activate sulfonyl fluorides for nucleophilic addition with amines. acs.orgEffective for a wide range of sterically and electronically diverse sulfonyl fluorides and amines. acs.org

Catalytic Applications in Organofluorine Chemistry

The field of organofluorine chemistry heavily relies on catalytic methods to achieve selective and efficient transformations. cas.cn While specific catalytic applications involving this compound as a catalyst are not extensively documented in the provided context, the broader class of fluorinated compounds plays a crucial role.

Catalytic reactions are central to introducing fluorine and fluorinated groups into organic molecules. researchgate.net For instance, photoredox catalysis has been employed for the oxytrifluoromethylation of alkenes, demonstrating a highly efficient and regioselective difunctionalization of C=C bonds. researchgate.net The development of novel reagents and catalytic systems is a continuous effort in the field. nih.govresearchgate.net

The synthesis of sulfonyl fluorides, which can be precursors to compounds like this compound, has benefited from green synthetic processes that are low-cost and have a minimal environmental impact. eurekalert.org These processes often yield only non-toxic salts as by-products. eurekalert.org

Integration of Green Chemistry Principles in the Synthesis of Fluorinated Sulfamides

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including fluorinated sulfamides. The goal is to develop processes that are safer, more efficient, and have a reduced environmental footprint.

Several green approaches have been developed for the synthesis of sulfonamides and their precursors. One notable example is the use of deep eutectic solvents (DESs) which are biodegradable and have low toxicity, offering a greener alternative to conventional organic solvents. researchgate.net A sustainable and scalable protocol for synthesizing variously functionalized sulfonamides has been developed using choline chloride (ChCl)-based DESs. researchgate.net

Another green strategy is the development of one-pot syntheses, which reduce the number of steps, solvent use, and waste generation. sci-hub.se For instance, a one-pot conversion of thiols and disulfides to sulfonamides has been reported. sci-hub.se Furthermore, the use of water as a reaction medium is a key aspect of green chemistry, and some sulfonamide syntheses have been successfully carried out in aqueous environments. sci-hub.se

The development of metal-free catalytic systems is another important area of green chemistry research. A metal-free construction of primary sulfonamides has been established using readily available inorganic salts as the sulfur dioxide surrogate and nitrogen source. rsc.org

Green Chemistry Principle Application in Sulfonamide/Sulfonyl Fluoride Synthesis Reference
Use of Safer Solvents Employing deep eutectic solvents (DESs) like choline chloride/glycerol for sulfonamide synthesis. researchgate.net
Atom Economy One-pot synthesis of sulfonamides from thiols or disulfides. sci-hub.se
Use of Renewable Feedstocks/Reagents Utilizing potassium fluoride as a green and safe fluorine source for sulfonyl fluoride synthesis. eurekalert.orgresearchgate.net
Catalysis Development of metal-free catalytic systems for sulfonamide synthesis. rsc.org
Design for Energy Efficiency Reactions carried out at room temperature. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for obtaining high-purity N-(3,3-Difluorocyclobutyl)sulfamide, and how can intermediates be validated?

  • Methodology : Optimize cyclobutane fluorination using diethylaminosulfur trifluoride (DAST) or XtalFluor-E under anhydrous conditions. Purify intermediates (e.g., (3,3-difluorocyclobutyl)methanol) via column chromatography or recrystallization. Validate intermediates using 19F^{19}\text{F} NMR to confirm fluorine substitution and LC-MS for purity (>98%). For final sulfamide coupling, employ carbodiimide-based activation of sulfamic acid derivatives. Monitor reactions with TLC and confirm final structure via 1H^1\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stereoelectronic effects of the 3,3-difluorocyclobutyl group on sulfamide reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and ring strain. Experimentally, compare pKa values of the sulfamide NH protons (via potentiometric titration) with non-fluorinated analogs. Use X-ray crystallography to resolve bond angles and torsional strain in the cyclobutyl ring. Correlate findings with reactivity in nucleophilic substitution or hydrolysis assays .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported inhibitory activity of this compound derivatives against IDH1 mutants?

  • Methodology : Replicate assays using standardized cellular models (e.g., engineered AML cell lines expressing R132H IDH1) and compare IC50_{50} values under identical conditions (e.g., ATP concentration, pH). Validate target engagement via cellular thermal shift assays (CETSA) and metabolite profiling (2-hydroxyglutarate levels via LC-MS). Address discrepancies by testing enantiomeric purity of the compound, as stereochemistry at the cyclobutyl group significantly impacts binding .

Q. How can the sulfamide linker in antibody-drug conjugates (ADCs) be optimized for plasma stability while retaining payload release efficiency?

  • Methodology : Synthesize derivatives with varying spacer lengths (e.g., PEG units) between the sulfamide and payload. Assess linker stability in human plasma (37°C, pH 7.4) via HPLC-MS over 72 hours. Compare cleavage rates using lysosomal enzymes (e.g., cathepsin B) to simulate intracellular release. Use surface plasmon resonance (SPR) to evaluate linker impact on antibody-antigen binding affinity. Prioritize linkers with >90% stability in plasma and >80% payload release in lysosomal conditions .

Q. What structure-activity relationship (SAR) insights guide the design of this compound analogs for enhanced blood-brain barrier (BBB) penetration?

  • Methodology : Modify substituents on the sulfamide nitrogen (e.g., alkyl vs. aryl groups) and measure logP/logD values (shake-flask method). Assess BBB permeability using in vitro models (e.g., MDCK-MDR1 monolayers) and in vivo pharmacokinetics in rodents. Corrogate data with computational models (e.g., PAMPA-BBB). Prioritize analogs with polar surface area <90 Ų and molecular weight <450 Da, as these parameters favor passive diffusion .

Data Analysis & Validation

Q. How should researchers address conflicting cytotoxicity data between 2D cell cultures and 3D tumor spheroids for sulfamide-containing compounds?

  • Methodology : Re-evaluate compound solubility in 3D matrices (e.g., Matrigel) using fluorescent dye-based assays. Compare oxygen gradients and nutrient diffusion in spheroids vs. monolayers via hypoxia probes (e.g., pimonidazole). Use multiplexed imaging (e.g., MALDI-TOF) to map compound penetration depth. Validate findings with orthotopic xenograft models to confirm translational relevance .

Q. What orthogonal assays confirm target specificity of this compound in kinase inhibition studies?

  • Methodology : Perform kinase profiling (e.g., Eurofins KinaseProfiler®) at 1 µM compound concentration to identify off-target hits. Use CRISPR-Cas9 knockout models to validate phenotype rescue in target-deficient cells. Apply isothermal titration calorimetry (ITC) to measure binding thermodynamics to the primary target vs. homologs (e.g., IDH2 for IDH1 inhibitors) .

Tables for Key Parameters

Parameter Optimal Range Analytical Method Reference
Plasma Stability (ADC Linker)>90% over 72 hoursHPLC-MS (Human plasma, 37°C)
BBB Permeability (logBB)>-1.0MDCK-MDR1 assay
IDH1 Inhibition (IC50_{50})<100 nMCellular CETSA

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